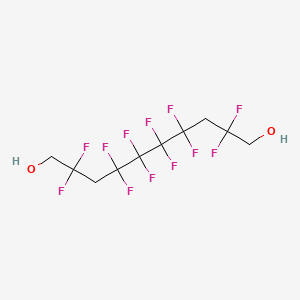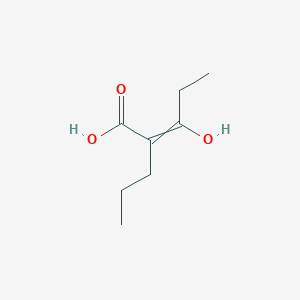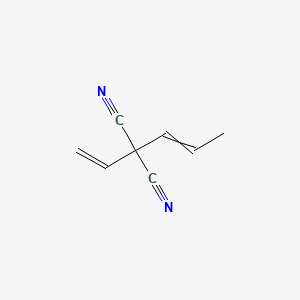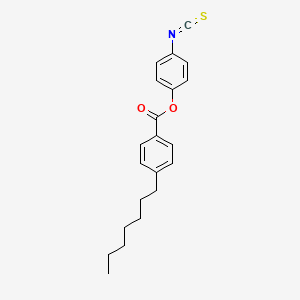
4-Isothiocyanatophenyl 4-heptylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiocyanatophenyl 4-heptylbenzoate is a liquid crystalline compound known for its unique structural and chemical properties It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a heptylbenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatophenyl 4-heptylbenzoate typically involves the reaction of 4-aminophenyl 4-heptylbenzoate with thiophosgene. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring complete conversion of the amine to the isothiocyanate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isothiocyanatophenyl 4-heptylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles like amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as thiols and amines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and ethanol.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
4-Isothiocyanatophenyl 4-heptylbenzoate has a wide range of applications in scientific research:
Material Science: Used in the development of liquid crystalline materials for display technologies and optical devices.
Chemistry: Serves as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 4-isothiocyanatophenyl 4-heptylbenzoate primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on lysine residues in proteins and nucleophilic sites on nucleic acids .
Comparaison Avec Des Composés Similaires
Phenyl Isothiocyanate: Similar in structure but lacks the heptylbenzoate moiety.
Benzyl Isothiocyanate: Contains a benzyl group instead of the heptylbenzoate moiety.
Allyl Isothiocyanate: Contains an allyl group instead of the heptylbenzoate moiety.
Uniqueness: 4-Isothiocyanatophenyl 4-heptylbenzoate is unique due to its combination of the isothiocyanate group with a heptylbenzoate moiety, which imparts distinct liquid crystalline properties. This makes it particularly valuable in material science applications where such properties are desired .
Propriétés
Numéro CAS |
92444-17-2 |
|---|---|
Formule moléculaire |
C21H23NO2S |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
(4-isothiocyanatophenyl) 4-heptylbenzoate |
InChI |
InChI=1S/C21H23NO2S/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)21(23)24-20-14-12-19(13-15-20)22-16-25/h8-15H,2-7H2,1H3 |
Clé InChI |
XKPPFDBPBRAEPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
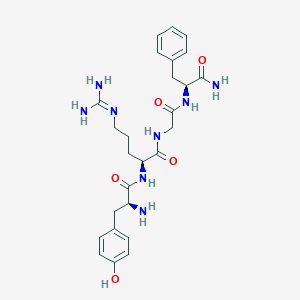
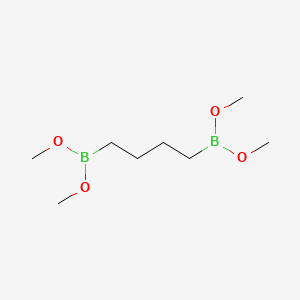

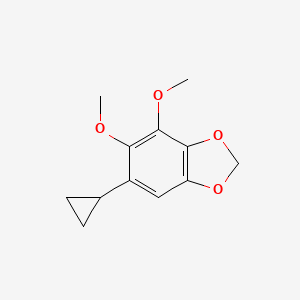
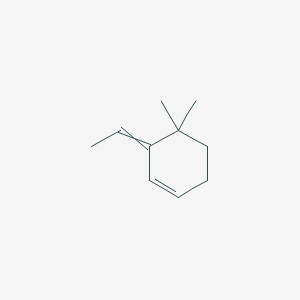
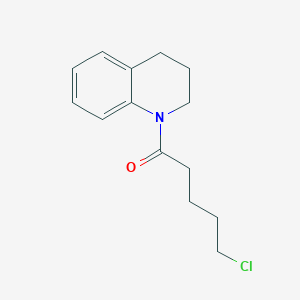
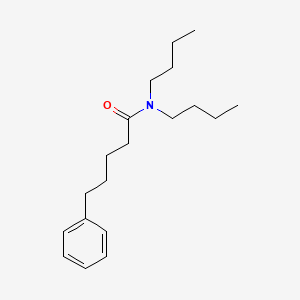
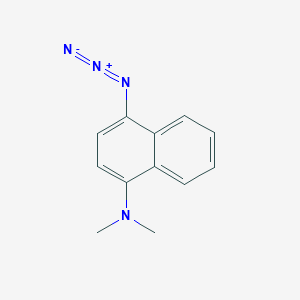

![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
